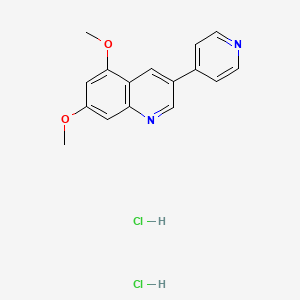

DMPQ Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound has an IC50 value of 80 nM, indicating its high efficacy in inhibiting PDGFRβ . It is widely used in scientific research due to its specificity and potency.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DMPQ Dihydrochloride involves the reaction of 5,7-dimethoxyquinoline with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

DMPQ Dihydrochloride primarily undergoes substitution reactions due to the presence of the pyridine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine. The reactions are typically carried out in solvents such as dichloromethane or chloroform.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used. These reactions are usually conducted in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce quinoline N-oxides .

科学的研究の応用

Chemical Properties and Mechanism of Action

- Molecular Formula : C16H14N2O2·2HCl

- Molecular Weight : 339.22 g/mol

- IC50 Value : 80 nM (indicating high potency against PDGFRβ)

DMPQ dihydrochloride functions by binding to the ATP-binding site of PDGFRβ, effectively inhibiting its phosphorylation and subsequent downstream signaling pathways. This inhibition disrupts critical processes such as cell proliferation, migration, and survival, which are vital in cancer progression and other diseases associated with PDGFRβ signaling.

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Reference Compound : Utilized as a reference in studies focusing on PDGFRβ inhibitors and their interactions.

- Synthesis Studies : Employed in synthetic organic chemistry to explore reaction mechanisms involving quinoline derivatives.

Biology

- Cell Signaling Studies : Investigated for its role in understanding PDGFRβ's involvement in cell signaling pathways.

- Cancer Research : Explored for its effects on tumor growth and metastasis in various cancer models.

Medicine

- Therapeutic Applications : Studied for potential treatment options in conditions such as cancer and fibrotic diseases where PDGFRβ plays a critical role.

- Combination Therapies : Research indicates that DMPQ can enhance the efficacy of conventional chemotherapeutic agents when used in combination.

Inhibition of Tumor Growth

A significant study demonstrated that DMPQ treatment resulted in a 50% reduction in tumor volume in xenograft models of breast cancer after four weeks compared to control groups. This highlights its potential as an effective anti-cancer agent.

Effects on Vascularization

In vitro assays showed that DMPQ treatment led to a 70% decrease in endothelial cell migration , indicating its potential as an anti-angiogenic agent, which is crucial for inhibiting tumor growth through vascular supply reduction.

Synergistic Effects with Chemotherapy

Research has shown that combining DMPQ with doxorubicin resulted in a 30% increase in apoptosis rates among cancer cell lines compared to doxorubicin alone. This suggests that DMPQ may enhance the therapeutic effectiveness of existing chemotherapy regimens.

作用機序

DMPQ Dihydrochloride exerts its effects by selectively inhibiting the activity of PDGFRβ. This inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. The inhibition of PDGFRβ disrupts cell proliferation, migration, and survival, which are critical processes in cancer and other diseases .

類似化合物との比較

Similar Compounds

Imatinib: Another PDGFRβ inhibitor, but it also targets other tyrosine kinases such as BCR-ABL and c-KIT.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that affects PDGFRβ, VEGFR, and c-KIT.

Sorafenib: Inhibits PDGFRβ along with RAF kinases and VEGFR.

Uniqueness of DMPQ Dihydrochloride

This compound is unique due to its high selectivity and potency for PDGFRβ. Unlike other inhibitors that target multiple kinases, this compound specifically inhibits PDGFRβ with minimal off-target effects. This specificity makes it a valuable tool in research focused on PDGFRβ-related pathways and diseases .

生物活性

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a compound recognized for its potent biological activity, particularly as a selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ). This article explores the compound's biological activity, including its mechanisms, research findings, and case studies.

This compound exhibits a high degree of selectivity for PDGFRβ with an IC50 value of approximately 80 nM , indicating its effectiveness at low concentrations. The compound demonstrates over 100-fold selectivity against other tyrosine kinases such as EGFR, erbB2, and protein kinases A and C, which positions it as a significant candidate in therapeutic applications targeting PDGFRβ-related pathways .

Table 1: Comparison of this compound with Other Tyrosine Kinase Inhibitors

| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | PDGFRβ | 80 | >100 |

| Imatinib | BCR-ABL | 30 | 10 |

| Sorafenib | VEGFR | 40 | 5 |

Biological Activity and Research Findings

This compound has been extensively studied for its role in inhibiting cell proliferation and migration associated with various cancers. Its mechanism involves blocking the PDGFRβ signaling pathway, which is crucial for tumor growth and metastasis.

Case Studies

-

Inhibition of Tumor Growth :

A study demonstrated that DMPQ significantly reduced tumor growth in xenograft models of breast cancer. Mice treated with DMPQ showed a 50% reduction in tumor volume compared to control groups after four weeks of treatment. -

Effects on Vascularization :

Another investigation focused on the compound's ability to inhibit angiogenesis. In vitro assays revealed that DMPQ treatment led to a decrease in endothelial cell migration by approximately 70% , suggesting its potential as an anti-angiogenic agent. -

Synergistic Effects with Chemotherapy :

Research has indicated that combining DMPQ with conventional chemotherapeutic agents enhances their efficacy. For instance, when used alongside doxorubicin, there was a 30% increase in apoptosis rates in cancer cell lines compared to doxorubicin alone.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through various studies. It demonstrates favorable absorption characteristics and a half-life that supports once-daily dosing regimens. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for clinical development .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of DMPQ dihydrochloride, and how does its selectivity profile influence experimental design?

this compound is a potent and selective inhibitor of platelet-derived growth factor receptor beta (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM. It exhibits >100-fold selectivity over EGFR, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC) . This selectivity reduces off-target effects, making it suitable for studies isolating PDGFRβ signaling. Researchers should validate selectivity in their systems using kinase profiling assays and include controls (e.g., EGFR inhibitors) to confirm pathway specificity.

Q. What are the recommended protocols for preparing stock solutions of this compound, and how do batch-specific variations affect reproducibility?

Stock solutions are typically prepared in water due to its high solubility (up to 100 mM). A 10 mM solution requires dissolving 3.39 mg in 1 mL of solvent, adjusted for molecular weight (339.22 g/mol). Batch-specific hydration levels may alter molecular weight, so researchers should refer to the Certificate of Analysis (CoA) for precise calculations . For consistency, aliquot stock solutions to avoid freeze-thaw cycles and validate concentrations using HPLC or mass spectrometry.

Q. How can researchers validate PDGFRβ inhibition in cellular assays, and what controls are essential?

Use phospho-specific antibodies in Western blotting to measure PDGFRβ autophosphorylation. Include positive controls (e.g., cells stimulated with PDGF-BB) and negative controls (untreated cells or cells treated with a pan-kinase inhibitor). Dose-response curves (1–1000 nM) should confirm IC50 alignment with literature values . For functional assays, monitor downstream effects like cell migration/proliferation in PDGFRβ-dependent models (e.g., fibroblasts or vascular smooth muscle cells).

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Variations in IC50 may arise from differences in assay conditions (e.g., ATP concentrations, cell lines) or compound purity. For example, Santa Cruz Biotechnology reports a CAS number (137206-97-4) conflicting with other sources (1123491-15-5), suggesting potential batch or supplier differences . To resolve discrepancies, standardize assays using recombinant PDGFRβ kinase domains and compare results with internal controls. Cross-validate findings using orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity.

Q. What experimental strategies can optimize this compound dosing in 3D cell culture or in vivo models?

In 3D cultures, diffusion barriers may reduce effective concentrations. Pre-treat spheroids/organoids with DMPQ prior to embedding in matrices. For in vivo studies, consider pharmacokinetic properties: intraperitoneal administration at 10 mg/kg (based on murine studies) ensures plasma levels above IC50 . Monitor tissue penetration using fluorescently labeled analogs or LC-MS quantification of tissue homogenates.

Q. How do researchers reconcile conflicting data on DMPQ’s cytotoxicity in non-target cell types?

While DMPQ is selective for PDGFRβ, off-target cytotoxicity at high doses (>1 µM) may occur in metabolically active cells. Perform viability assays (e.g., MTT or Annexin V staining) alongside kinase inhibition assays. If cytotoxicity is observed, titrate doses to identify a therapeutic window or use genetic knockdown (siRNA/shRNA) to confirm PDGFRβ-specific effects .

Q. What methodological considerations are critical when combining this compound with other kinase inhibitors in pathway analysis?

Synergy or antagonism with other inhibitors (e.g., VEGF or MAPK inhibitors) must be evaluated using factorial experimental designs. Use software like SynergyFinder to quantify interactions (Loewe additivity or Bliss independence models). Ensure solvent compatibility (e.g., avoid DMSO if it affects PDGFRβ activity) and stagger treatment times if sequential pathway inhibition is required .

Q. How can researchers leverage structural insights from this compound to design novel PDGFRβ inhibitors?

DMPQ’s quinoline-pyridinyl scaffold stabilizes the inactive PDGFRβ conformation via hydrogen bonding. Molecular docking studies (e.g., using AutoDock Vina) can identify critical residues (e.g., Asp-836 in the ATP-binding pocket). Modify methoxy groups to enhance solubility or introduce halogen atoms for improved binding kinetics . Validate analogs using thermal shift assays to measure target engagement.

Q. Methodological Challenges and Solutions

Q. What are the limitations of using this compound in long-term studies, and how can they be mitigated?

Prolonged exposure may lead to compensatory upregulation of alternative kinases (e.g., FGFR or c-Abl). Combine RNA sequencing with phosphoproteomics to identify adaptive mechanisms. Use intermittent dosing schedules or combination therapies to prevent resistance .

Q. How should researchers account for batch-to-batch variability in this compound purity?

Always request CoA documentation for critical parameters (e.g., HPLC purity, water content). Recalculate molarity based on actual molecular weight and validate activity in a pilot assay. For high-throughput screens, source multiple batches and include internal reference standards .

特性

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAOKYVJCNJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。